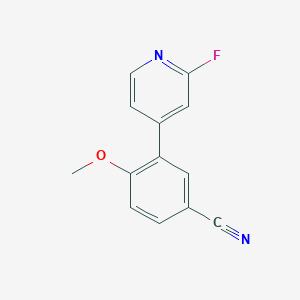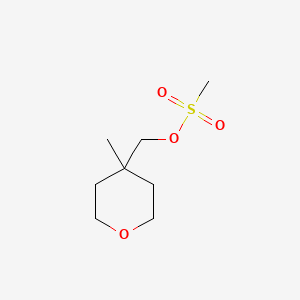
2-(6-Fluorpyridin-3-yl)propan-2-ol
Übersicht
Beschreibung
2-(6-Fluoropyridin-3-yl)propan-2-ol is a fluorinated organic compound characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a propan-2-ol group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of pyridine derivatives using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Baltz-Schiemann Reaction: This method involves the diazotization of an amino pyridine followed by fluorination to introduce the fluorine atom at the desired position.
Grignard Reaction: A Grignard reagent derived from 6-fluoropyridine can be reacted with acetone to form the target compound.
Industrial Production Methods: Industrial production typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization. Continuous flow reactors and advanced fluorination techniques are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-(6-Fluoropyridin-3-yl)propanone, 2-(6-Fluoropyridin-3-yl)propionic acid.
Reduction Products: 2-(6-Fluoropyridin-3-yl)propan-1-amine, 2-(6-Fluoropyridin-3-yl)propan-2-ol.
Substitution Products: Various fluorinated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Fluoropyridin-3-yl)propan-2-ol finds applications in:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of advanced materials and fluorinated chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in medicinal chemistry and drug design.
Vergleich Mit ähnlichen Verbindungen
2-(6-Fluoropyridin-3-yl)acetaldehyde
2-(6-Fluoropyridin-3-yl)methanol
2-(6-Fluoropyridin-3-yl)propanone
Uniqueness: 2-(6-Fluoropyridin-3-yl)propan-2-ol stands out due to its unique structural features and reactivity profile, making it a versatile compound in various applications.
This comprehensive overview highlights the significance of 2-(6-Fluoropyridin-3-yl)propan-2-ol in scientific research and industry. Its unique properties and diverse applications make it a valuable compound for further exploration and development.
Eigenschaften
IUPAC Name |
2-(6-fluoropyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUADCUGOGQASNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)


![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)


![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)






